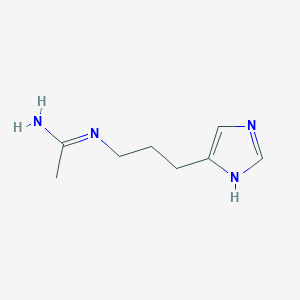
N-(3-(1H-Imidazol-4-yl)propyl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-Imidazol-4-yl)propyl)acetimidamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Análisis De Reacciones Químicas
N-(3-(1H-Imidazol-4-yl)propyl)acetimidamide undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
N-(3-(1H-Imidazol-4-yl)propyl)acetimidamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-(1H-Imidazol-4-yl)propyl)acetimidamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biochemical processes .
Comparación Con Compuestos Similares
N-(3-(1H-Imidazol-4-yl)propyl)acetimidamide can be compared with other imidazole derivatives, such as:
Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other imidazole derivatives.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
N'-[3-(1H-imidazol-5-yl)propyl]ethanimidamide |
InChI |
InChI=1S/C8H14N4/c1-7(9)11-4-2-3-8-5-10-6-12-8/h5-6H,2-4H2,1H3,(H2,9,11)(H,10,12) |
Clave InChI |
ZBCWTLICDDQSBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCCC1=CN=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



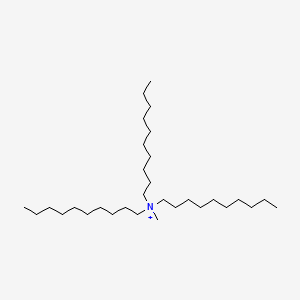
![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
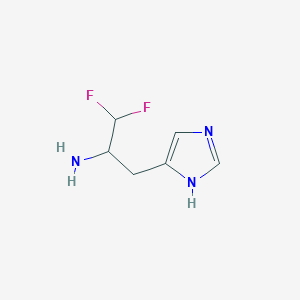
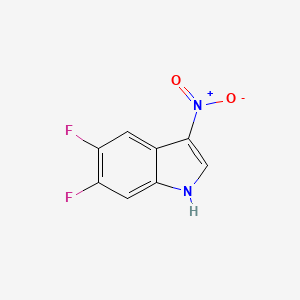
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)
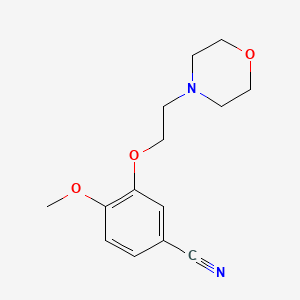

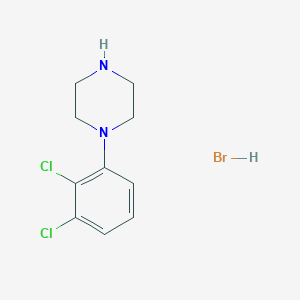
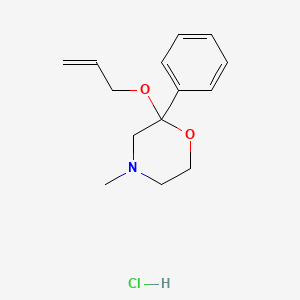
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
